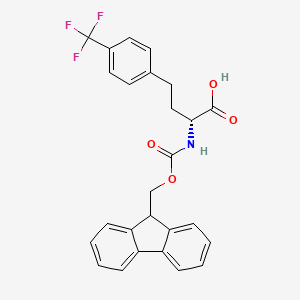

Fmoc-4-trifluoromethyl-D-homophenylalanine

Description

Significance of Non-Natural Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are synthetic or naturally occurring amino acids that are not among the 20 standard protein-building blocks encoded by DNA. fiveable.mebitesizebio.comwikipedia.org Their integration into scientific research has become a pivotal tool, greatly expanding the possibilities in drug discovery, protein engineering, and the study of biological systems. sigmaaldrich.com By incorporating ncAAs, scientists can introduce novel chemical functionalities, unique side chains, and altered backbones into peptides and proteins. nih.gov

This strategic modification allows for the creation of peptides and proteins with enhanced properties, such as increased stability against enzymatic degradation, improved binding affinity to biological targets, and altered pharmacokinetic profiles. fiveable.mesigmaaldrich.com In medicinal chemistry, ncAAs serve as crucial building blocks for peptidomimetics and therapeutic proteins, offering pathways to develop more effective drugs for a range of diseases. sigmaaldrich.com Furthermore, they can be engineered with fluorescent tags or reactive groups, enabling researchers to track and study protein interactions within living organisms. fiveable.me

Strategic Incorporation of Fluorine Atoms in Amino Acid and Peptide Design

The trifluoromethyl (CF3) group is a particularly influential substituent used in medicinal chemistry to modify and enhance the properties of bioactive compounds. mdpi.combohrium.com It is often employed as a bioisostere for a methyl (CH3) group, but it imparts vastly different electronic and steric characteristics. wikipedia.org

Key influences of the CF3 group include:

Electronic Effects : The high electronegativity of the three fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which is significantly more powerful than a single fluorine atom. mdpi.comwikipedia.org This can alter the acidity or basicity of nearby functional groups and influence non-covalent interactions like hydrogen bonding. mdpi.com

Lipophilicity : The CF3 group is one of the most lipophilic substituents used in drug design, which can affect a molecule's solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. hovione.commdpi.com

Metabolic Stability : Replacing a metabolically vulnerable methyl group with a CF3 group can protect the compound from oxidative metabolism, thereby increasing its biological half-life. wikipedia.org

Binding Affinity : The unique properties of the CF3 group can lead to enhanced binding interactions with biological targets through favorable electrostatic and hydrophobic contacts. mdpi.com

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | mdpi.comwikipedia.org |

| Size (van der Waals radius) | Smaller | Larger / Bulkier | mdpi.com |

| Lipophilicity | Lower | Significantly Higher | mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic oxidation | wikipedia.org |

Beyond its ability to modulate molecular properties, fluorine serves as a highly effective and sensitive probe for studying biomolecular structure and function. nih.gov The fluorine-19 (¹⁹F) isotope is 100% naturally abundant and possesses a nuclear spin of ½, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent from biological systems, ¹⁹F NMR signals provide a clear window into the local environment of the fluorinated group without background noise. nih.govnih.gov This allows researchers to monitor changes in protein conformation, dynamics, and interactions with other molecules in a non-perturbing manner. nih.gov

D-Homophenylalanine as a Versatile Non-Natural Amino Acid Scaffold

Homophenylalanine is a non-canonical amino acid that is one methylene (B1212753) group (CH₂) longer than its natural counterpart, phenylalanine. nih.gov The "D-" configuration indicates it is the mirror image of the naturally more common L-amino acids. The use of D-amino acids is a primary strategy for enhancing the proteolytic stability of peptides, as they are not recognized by the endogenous proteases that typically degrade L-peptide sequences. mdpi.com

D-Homophenylalanine is a valuable building block in peptide synthesis, used to create modified peptides with enhanced biological stability or altered structural properties. chemimpex.com Its incorporation can influence receptor interactions and improve the therapeutic efficacy of peptide-based drug candidates. chemimpex.com The extended side chain of homophenylalanine compared to phenylalanine can also lead to different conformational preferences within a peptide backbone, providing another tool for protein engineering. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 82795-51-5 | chemimpex.comnih.gov |

| Molecular Formula | C₁₀H₁₃NO₂ | chemimpex.comnih.gov |

| Molecular Weight | 179.22 g/mol | chemimpex.comnih.gov |

| Appearance | White powder | chemimpex.com |

| Synonyms | (R)-2-Amino-4-phenylbutanoic acid, h-D-hoPhe-OH | chemimpex.com |

Research Scope for Fmoc-4-trifluoromethyl-D-homophenylalanine within Academic Inquiry

The compound This compound is a highly specialized chemical building block designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.com Each component of this molecule serves a distinct and strategic purpose:

Fmoc (Fluorenylmethyloxycarbonyl) group : This is a base-labile protecting group attached to the alpha-amino group of the amino acid. Its role is to prevent unwanted self-polymerization during the peptide coupling reaction. altabioscience.com The Fmoc group is stable under acidic conditions but is readily removed with a weak base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to build a peptide chain under mild conditions. altabioscience.com

4-trifluoromethyl-D-homophenylalanine : This is the core non-canonical amino acid residue. Its incorporation into a peptide sequence is intended to introduce the combined properties of the trifluoromethyl group (enhanced lipophilicity, metabolic stability, strong electron-withdrawing nature) and the D-homophenylalanine scaffold (proteolytic resistance, modified conformational constraints). mdpi.commdpi.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZRJANUJZPLG-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 4 Trifluoromethyl D Homophenylalanine and Analogues

Stereoselective Synthesis of D-Homophenylalanine Core Structures

The creation of the D-homophenylalanine backbone with high enantiopurity is a critical first step. Both asymmetric chemical synthesis and biocatalytic methods have been successfully employed to achieve this.

Enantioselective Routes to Homo-Amino Acid Scaffolds

The enantioselective synthesis of homo-amino acids, including D-homophenylalanine, often relies on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. One prominent strategy involves the stereoselective alkylation of a homochiral glycine (B1666218) enolate synthon. This approach allows for the construction of the α-amino acid framework with a high degree of stereocontrol. nih.gov

Another powerful method is the enantioselective conjugate addition of organometallic reagents to prochiral acceptors. For instance, the copper-catalyzed conjugate addition of diethylzinc (B1219324) to methyl 3-nitropropenoate has been shown to produce precursors for β²-homoamino acids with enantioselectivities up to 92% ee. mdpi.com While this example illustrates the synthesis of a β-amino acid, similar principles can be applied to the synthesis of α-homo-amino acids. Furthermore, organozinc chemistry has been effectively used in the palladium-catalyzed coupling of amino acid-derived organozinc reagents with aryl iodides to furnish homophenylalanine derivatives. nbinno.com

Biocatalytic and Chemoenzymatic Approaches for D-Isomer Production

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for the production of D-amino acids. princeton.edu These methods often utilize enzymes that exhibit strict stereoselectivity. nih.gov

One of the most effective biocatalytic strategies is the stereoinversion of readily available L-amino acids. A one-pot cascade reaction involving an L-amino acid deaminase and a D-amino acid dehydrogenase has been developed to convert various L-amino acids into their corresponding D-enantiomers with high yields and enantiomeric excess (>99% ee). nih.govchemrxiv.org This system first deaminates the L-amino acid to the corresponding α-keto acid, which is then stereoselectively reduced to the D-amino acid. nih.gov

D-amino acid transaminases (D-AATs) are another class of enzymes that can be employed for the synthesis of D-amino acids. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine) to an α-keto acid acceptor, yielding the desired D-amino acid. The substrate specificity of the transaminase determines which D-amino acid is produced. nih.gov Chemoenzymatic approaches, which combine enzymatic reactions with chemical steps, have also been developed to synthesize complex chiral molecules, including non-canonical amino acids. nih.gov For example, a highly stereoselective hydroamination step catalyzed by a lyase can be followed by chemical transformations to yield the final product. nih.gov

| Method | Key Features | Reported Enantioselectivity/Yield | Reference(s) |

| Enantioselective Conjugate Addition | Copper/phosphoramidite catalyzed addition of diethylzinc to a nitroolefin precursor. | Up to 92% ee and 94% chemical yield. | mdpi.com |

| Biocatalytic Stereoinversion | One-pot cascade with L-amino acid deaminase and D-amino acid dehydrogenase. | >99% ee and quantitative yield for D-phenylalanine. | nih.govchemrxiv.org |

| D-Amino Acid Transaminase | Stereospecific amination of an α–keto acid. | Substrate-dependent, high enantioselectivity. | nih.gov |

| Chemoenzymatic Synthesis | Combination of biocatalytic and chemical steps. | High enantiopurity (up to >99% ee) and good overall yields. | nih.gov |

Regioselective Introduction of the Trifluoromethyl Moiety onto the Aromatic Ring

The introduction of a trifluoromethyl group at the 4-position of the phenyl ring is a key step in the synthesis of the target compound. This modification can significantly alter the electronic properties and lipophilicity of the amino acid, potentially enhancing its biological activity.

Development of Trifluoromethylated Precursors

A common strategy for incorporating a trifluoromethyl group is to start with a precursor that already contains this moiety. The Dakin-West reaction, for example, can be used to convert an α-amino acid derivative into an α-aminoalkyl trifluoromethyl ketone by treatment with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This ketone can then be further elaborated to the desired amino acid. Nucleophilic trifluoromethylation of α-amino aldehydes and ketones using reagents like TMS-CF₃ is another viable approach to generate trifluoromethylated amino alcohol precursors. nih.gov

Advanced Fluorination Strategies for Non-Natural Amino Acids

Direct C-H trifluoromethylation of aromatic rings has emerged as a powerful tool in modern synthetic chemistry. nih.gov Radical C-H trifluoromethylation can be achieved using various reagents, although controlling regioselectivity on substituted aromatic compounds can be challenging. chemrxiv.org The use of cyclodextrins as additives has been shown to improve the regioselectivity of radical C-H trifluoromethylation of aromatic compounds by encapsulating the substrate and directing the reaction to a specific position. chemrxiv.org

Cross-coupling reactions offer another versatile method for introducing fluorinated groups. The Negishi cross-coupling of halo-amino acid precursors with a trifluoromethyl source is a well-established technique for synthesizing a variety of fluorinated aromatic amino acids. nih.gov More recently, methods for the direct trifluoromethylation of native aromatic residues in proteins using radical chemistry have been developed, highlighting the potential for late-stage functionalization. acs.org

The synthesis of α-trifluoromethylated amino acids has been a significant area of research, with various methods developed for their preparation. mdpi.comnih.gov These often involve the use of specialized fluorinating reagents and catalytic systems to achieve high efficiency and stereoselectivity. mdpi.com

| Fluorination Strategy | Description | Key Reagents/Conditions | Reference(s) |

| From Trifluoromethylated Precursors | Synthesis starts with a building block already containing the CF₃ group. | Trifluoroacetic anhydride (Dakin-West), TMS-CF₃ | nih.gov |

| Regioselective C-H Trifluoromethylation | Direct introduction of a CF₃ group onto the aromatic ring. | Radical trifluoromethylation with cyclodextrin (B1172386) additives. | chemrxiv.org |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of a halo-amino acid with a CF₃ source. | Negishi coupling. | nih.gov |

Optimization of Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes. nbinno.comchemimpex.com The protection of the amino group of 4-trifluoromethyl-D-homophenylalanine with Fmoc is the final step in preparing the building block for peptide synthesis.

The standard procedure for Fmoc protection involves reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. total-synthesis.com However, for sterically hindered or electronically modified amino acids, optimization of the reaction conditions may be necessary to achieve high yields and prevent side reactions. The use of alternative Fmoc reagents, such as Fmoc-OBt or Fmoc-N₃, can sometimes offer advantages in terms of stability and reactivity. total-synthesis.com

For particularly challenging substrates, such as sterically hindered bis-amino acids, a temporary copper(II) complexation strategy has been developed to facilitate Fmoc protection. nih.gov This method involves the formation of a copper complex of the amino acid, which is then reacted with the Fmoc reagent. The Fmoc-protected amino acid is subsequently released from the complex. nih.gov The development of efficient Fmoc protection protocols in aqueous media represents a more environmentally friendly approach. rsc.org

The choice of Fmoc reagent and reaction conditions must also consider the stability of other functional groups in the molecule. The Fmoc group is generally stable to acidic conditions, making it compatible with acid-labile side-chain protecting groups. total-synthesis.com

| Fmoc Reagent | Common Applications | Advantages | Reference(s) |

| Fmoc-Cl | Standard Fmoc protection. | Readily available. | total-synthesis.com |

| Fmoc-OSu | Widely used in SPPS. | Increased stability compared to Fmoc-Cl, reduces side reactions. | total-synthesis.com |

| Fmoc-OBt / Fmoc-N₃ | Alternative reagents for specific applications. | Can offer different reactivity profiles. | total-synthesis.com |

Chemical Efficiency and Purity Considerations in Fmoc-Amino Acid Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally dependent on the purity of the building blocks used, particularly the N-α-Fmoc protected amino acids. oup.comsigmaaldrich.com Achieving high chemical efficiency in every step of peptide chain assembly is critical, as by-products from incomplete reactions or impure reagents can accumulate, leading to a complex mixture of deletion and truncated sequences that are difficult to separate from the target peptide. oup.com

The industrial-scale production of Fmoc-amino acids has led to significant improvements in quality, with many standard derivatives now available at purities exceeding 99%. nih.gov However, several side reactions can occur during the introduction of the Fmoc group. A frequently encountered issue is the Lossen-type rearrangement, which can lead to the formation of impurities like Fmoc-β-Ala-OH. nih.gov Other predictable impurities arise from the reaction of the Fmoc-introducing reagent with the already formed Fmoc-amino acid, which can cause double insertion of the amino acid during peptide synthesis. sigmaaldrich.com

To mitigate these issues, stringent quality control using optimized high-performance liquid chromatography (HPLC) methods is essential to ensure that process-related impurities are clearly separated and quantified. sigmaaldrich.com Further strategies to enhance purity include the intermediate silylation of the amino acid's carboxylic acid group with reagents like chlorotrimethylsilane (B32843) to prevent oligomerization during the Fmoc protection step. nih.gov Studies have demonstrated that purifying commercial Fmoc-amino acids via methods like recrystallization before their use in synthesis can significantly improve the purity of the final crude peptide. One such study reported a purity increase of over 15% in the final peptide product after pre-purifying the amino acid building blocks. ajpamc.com

Table 1: Typical Purity Specifications for High-Quality Fmoc-Amino Acids This table is generated based on data from commercial suppliers and research findings.

| Parameter | Specification | Rationale |

|---|---|---|

| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid, minimizing side-product formation in peptide synthesis. sigmaaldrich.com |

| Enantiomeric Purity | ≥ 99.8% | Prevents the incorporation of the incorrect stereoisomer, which can drastically alter peptide structure and function. sigmaaldrich.com |

| Free Amine Content | ≤ 0.2% | Reduces the risk of double insertions and improves the long-term storage stability of the Fmoc-amino acid. sigmaaldrich.com |

| Acetate Content | ≤ 0.02% | Minimizes chain termination caused by the capping of the growing peptide chain by acetic acid. sigmaaldrich.com |

Compatibility with Orthogonal Protecting Groups

Modern peptide chemistry relies heavily on the concept of orthogonal protection, where multiple classes of protecting groups are used that can be removed under distinct chemical conditions without affecting the others. peptide.com This strategy is essential for synthesizing complex peptides, including those that are cyclized or modified on their side chains. acs.org

The Fmoc/tBu strategy is the most common orthogonal approach in SPPS. iris-biotech.de In this scheme, the N-α-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed at each cycle of synthesis using a piperidine (B6355638) solution. nih.goviris-biotech.de Permanent or semi-permanent protecting groups, which are stable to these basic conditions, are used for the reactive side chains of the amino acids. These are most often tert-butyl (tBu)-based groups, which are labile to strong acids like trifluoroacetic acid (TFA) and are removed during the final cleavage of the peptide from the resin support. peptide.comiris-biotech.de

For more complex syntheses, additional tiers of orthogonality are required. Several protecting groups are compatible with the Fmoc/tBu scheme and can be selectively removed while both the Fmoc group and other acid-labile side-chain protectors remain intact. This allows for specific on-resin modifications.

Table 2: Orthogonal Protecting Groups Compatible with Fmoc-SPPS This table summarizes common orthogonal protecting groups and their specific cleavage conditions.

| Protecting Group | Typical Application (Amino Acid) | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Alloc (Allyloxycarbonyl) | Lys, Orn, Cys | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. acs.org | Fmoc (base), tBu (acid) |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Lys, Orn | 2-4% Hydrazine in DMF. iris-biotech.de | Fmoc (base), tBu (acid) |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lys, Orn | 2-4% Hydrazine in DMF. iris-biotech.de | Fmoc (base), tBu (acid) |

| Mtt (4-Methyltrityl) | Lys, His, Gln, Asn | Highly dilute TFA (e.g., 1-2% in DCM). peptide.com | Fmoc (base), tBu (stronger acid) |

| Phacm (Phenylacetamidomethyl) | Cys | Penicillin amidohydrolase (enzymatic). | Fmoc (base), tBu (acid) |

Convergent and Divergent Synthetic Routes to Structurally Diverse Fluorinated D-Homo-Phenylalanine Derivatives

The synthesis of non-proteinogenic amino acids like 4-trifluoromethyl-D-homophenylalanine requires multi-step chemical pathways. Both convergent and divergent strategies can be employed to generate this target compound and a library of structurally related analogues.

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For a compound like Fmoc-4-trifluoromethyl-D-homophenylalanine, a convergent route could involve the synthesis of a chiral D-amino acid scaffold and a separate synthesis of the 4-(trifluoromethyl)benzyl side chain. For instance, a protected chiral glycine enolate equivalent can be alkylated with 4-(trifluoromethyl)benzyl bromide. This approach is powerful for creating a specific target molecule efficiently.

A divergent synthesis is often more effective for creating a library of diverse analogues from a common intermediate. A potential divergent route to various fluorinated D-homo-phenylalanine derivatives could begin with a suitable precursor, such as a protected D-iodoalanine derivative. This common intermediate can then undergo various palladium-catalyzed cross-coupling reactions. For example, a Negishi cross-coupling using an organozinc reagent derived from the iodoalanine and various fluorinated aryl halides could produce a range of analogues with different fluorination patterns on the aromatic ring. nih.gov

A specific example that illustrates the synthesis of a closely related analogue is the efficient preparation of N-α-Fmoc-4-(phosphonodifluoromethyl)-l-phenylalanine. capes.gov.br This route highlights the feasibility of constructing complex, fluorinated, non-canonical phenylalanine derivatives and preparing them as Fmoc-protected building blocks ready for peptide synthesis. The synthesis of fluorinated amino acids often leverages modern synthetic methods, including transition-metal catalysis and the development of novel fluoroalkylating reagents. rsc.org The Knoevenagel condensation of fluorinated benzaldehydes with isocyanoacetate derivatives followed by asymmetric hydrogenation represents another viable pathway to access these types of compounds. beilstein-journals.org

Integration of Fmoc 4 Trifluoromethyl D Homophenylalanine into Peptide and Peptidomimetic Frameworks

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The successful incorporation of a sterically demanding and electronically modified amino acid such as Fmoc-4-trifluoromethyl-D-homophenylalanine would necessitate carefully optimized protocols.

Optimized Coupling Strategies for this compound

The incorporation of this compound, a β-amino acid with significant steric bulk from the trifluoromethylphenyl group, requires robust coupling reagents to ensure efficient amide bond formation. Standard coupling reagents may prove insufficient, leading to low coupling yields. More potent activating reagents are generally required.

Based on established practices for sterically hindered amino acids, a comparative table of potentially effective coupling reagents can be theorized:

| Coupling Reagent | Class | Activation Mechanism | Suitability for Hindered Couplings |

| HBTU/HOBt | Aminium/Uronium | Forms OBt active ester | Standard, may be insufficient |

| HATU/HOAt | Aminium/Uronium | Forms OAt active ester | High, HOAt is a superior leaving group |

| HCTU | Aminium/Uronium | Forms 6-Cl-OBt active ester | High, more reactive than HBTU |

| PyBOP | Phosphonium | Forms OBt active ester | High, less risk of guanidinylation |

| COMU | Aminium/Uronium | Forms Oxyma-based active ester | Very high, known for rapid kinetics |

This table is based on general principles of peptide coupling and not on specific experimental data for this compound.

For a bulky D-amino acid like this, HATU or COMU would likely be the preferred reagents, often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) and extended coupling times or double coupling cycles to drive the reaction to completion.

Addressing Challenges in the Incorporation of Sterically Demanding and Fluorinated Non-Natural Amino Acids

The successful incorporation of this compound into a growing peptide chain faces several challenges:

Steric Hindrance: The bulky trifluoromethylphenyl group can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminus of the resin-bound peptide, slowing down the coupling reaction. This is a known issue for many non-natural amino acids.

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxyl group during activation, although this effect is mediated by the intervening methylene (B1212753) groups of the homophenylalanine structure.

D-Configuration: The use of a D-amino acid can alter the peptide backbone conformation, potentially leading to aggregation or the formation of "difficult sequences" that are prone to incomplete reactions.

Risk of Epimerization: While the risk of racemization at the alpha-carbon is a concern for L-amino acids during activation, the use of a D-amino acid requires careful control to prevent epimerization to the L-form, which would result in diastereomeric impurities. Using urethane-based protecting groups like Fmoc inherently suppresses this side reaction.

Solution-Phase Peptide Synthesis Methodologies Incorporating the Compound

Solution-phase peptide synthesis, while less common than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of short peptides or for fragment condensation. Incorporating this compound in a solution-phase strategy would involve the same fundamental challenges of coupling efficiency. However, solution-phase synthesis offers the advantage of allowing for the purification of intermediates after each coupling step, which could be beneficial for managing the impurities that might arise from the difficult incorporation of this amino acid. A fragment condensation strategy, where a short peptide containing 4-trifluoromethyl-D-homophenylalanine is synthesized and purified separately before being coupled to another peptide fragment, could be a viable approach.

Rational Design Principles for Peptidomimetics

The primary motivation for synthesizing and incorporating an amino acid like this compound is to create peptidomimetics with novel properties.

Conformational Constraints and Bioisosteric Replacements

The trifluoromethyl (CF3) group is a key feature for rational peptidomimetic design for several reasons:

Bioisosteric Replacement: The CF3 group is often used as a bioisostere for other chemical groups. For instance, it can mimic a methyl or an isopropyl group but with significantly different electronic properties. Its steric bulk is larger than a methyl group, which can be used to probe steric tolerance in receptor binding pockets.

Conformational Constraints: The bulky and rigid nature of the trifluoromethyl-substituted phenyl ring can impose significant conformational restrictions on the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. The D-configuration of the amino acid further induces specific turn structures that are different from those favored by L-amino acids.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450. Incorporating this group can therefore enhance the metabolic stability and in vivo half-life of a peptide therapeutic.

Lipophilicity: The CF3 group significantly increases the lipophilicity of the amino acid side chain, which can enhance membrane permeability and improve pharmacokinetic properties.

Enhancement of Metabolic Stability and Resistance to Proteolytic Degradation

No research findings were identified that specifically detail the metabolic stability and resistance to proteolytic degradation of peptides or peptidomimetics containing 4-trifluoromethyl-D-homophenylalanine. While it is a known strategy in peptide design to incorporate D-amino acids to improve stability against proteases, specific data, such as half-life in plasma or resistance to specific enzymes for peptides containing this particular amino acid, are not available in the reviewed literature.

Modulation of Biological Activity and Receptor Binding Affinity

There is a lack of specific research data on how the incorporation of 4-trifluoromethyl-D-homophenylalanine modulates the biological activity and receptor binding affinity of peptides or peptidomimetics. Structure-activity relationship (SAR) studies involving this specific unnatural amino acid have not been found in the public domain. Consequently, no data tables detailing changes in potency (e.g., IC50 or EC50 values) or receptor binding constants (e.g., Ki or Kd values) for specific biological targets can be provided.

Advanced Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the three-dimensional structure determination of peptides and proteins in their native solution environment. nmims.edu The introduction of a fluorinated residue like 4-trifluoromethyl-D-homophenylalanine provides a powerful and unique observational window through ¹⁹F NMR.

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for studying biological systems for several key reasons: it has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. biorxiv.org Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR spectrum of a labeled peptide is free from background signals. researchgate.netnih.gov This bio-orthogonality allows for the unambiguous observation of the labeled site. researchgate.net

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment, making it an exquisite reporter of conformational changes and intermolecular interactions. nih.govbeilstein-journals.org The trifluoromethyl (-CF₃) group, as found in 4-trifluoromethyl-D-homophenylalanine, is particularly advantageous. It provides a single, strong resonance signal due to the three equivalent fluorine atoms, and its rapid rotation about the C-CF₃ bond axis leads to narrow line widths, enhancing spectral sensitivity. beilstein-journals.org

In academic research, peptides incorporating this amino acid are used to:

Monitor Conformational Changes: A change in the peptide's folding state alters the local environment around the -CF₃ group, resulting in a measurable shift in the ¹⁹F resonance. This has been used to study protein folding, unfolding induced by denaturants, and subtle conformational heterogeneity. beilstein-journals.org

Detect Ligand Binding: The binding of a peptide to a protein, nucleic acid, or small molecule will almost invariably change the chemical environment of the ¹⁹F label, providing information on the binding event and potentially the binding affinity.

Probe Membrane Interactions: The insertion of a peptide into a lipid bilayer or micelle results in a significant change in the polarity of the environment surrounding the fluorinated probe. ¹⁹F NMR can be used to monitor this transition, providing insights into the peptide's orientation and depth of insertion within the membrane. beilstein-journals.org

The table below summarizes the key properties of ¹⁹F that make it a valuable NMR probe.

| Property | Value/Characteristic | Advantage in Peptide Studies |

| Natural Abundance | 100% | High sensitivity without isotopic enrichment. |

| Spin | ½ | Sharp signals and simpler spectra. |

| Biological Abundance | Near-zero | No background signal from the biological matrix. researchgate.net |

| Chemical Shift Range | Large (~200 ppm) | High sensitivity to subtle changes in the local electronic environment. researchgate.net |

| Trifluoromethyl Group | Single resonance | Provides a strong, easily interpretable signal. beilstein-journals.org |

This table is interactive. Click on the headers to explore the properties.

While ¹⁹F NMR provides specific information about the fluorinated residue, determining the complete three-dimensional structure of a peptide incorporating Fmoc-4-trifluoromethyl-D-homophenylalanine requires a suite of multi-dimensional NMR experiments. nmims.edu These methods resolve the crowded signals of a one-dimensional ¹H spectrum into two or more dimensions, allowing for the assignment of resonances to specific atoms within the peptide sequence.

The standard workflow for structure elucidation involves:

Resonance Assignment: This is the first critical step, where each proton signal is assigned to its specific amino acid residue in the peptide sequence. nmims.edu This is primarily achieved using 2D experiments like COSY (Correlation Spectroscopy), which identifies protons that are coupled through a few chemical bonds (typically within the same residue), and TOCSY (Total Correlation Spectroscopy), which reveals entire amino acid spin systems. nmims.edu

Sequential Assignment: Once residues are identified, they are linked in the correct order using NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment detects protons that are close in space (< 5 Å), including those on adjacent residues, allowing for the step-by-step mapping of the peptide backbone.

Structural Restraints and Calculation: The cross-peaks in a NOESY spectrum provide distance restraints between protons. This information, combined with dihedral angle restraints derived from coupling constants, is used as input for computational algorithms (like CYANA or Xplor-NIH) to calculate a family of structures consistent with the experimental data. copernicus.orgnih.gov

For peptides containing non-canonical amino acids like 4-trifluoromethyl-D-homophenylalanine, specialized parameter and topology files must often be generated for the structure calculation software to correctly interpret the residue's geometry and connectivity. copernicus.org

Mass Spectrometry for Comprehensive Sequence Verification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool in peptide chemistry, used to confirm the identity of a synthesized peptide and to identify and quantify any impurities. thermofisher.com Following solid-phase peptide synthesis (SPPS) of a peptide containing this compound, MS is used for critical quality control.

The primary application is the verification of the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm that the correct amino acid sequence, including the heavy fluorinated residue, has been synthesized. waters.comwaters.com

For more detailed analysis, tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the peptide ion of interest is isolated, fragmented through collision-induced dissociation (CID) or other methods, and the masses of the resulting fragments are measured. libretexts.org The fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read directly from the spectrum and confirming the correct incorporation of 4-trifluoromethyl-D-homophenylalanine at the desired position. libretexts.org

Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. thermofisher.comnih.gov During SPPS, several product-related impurities can arise, such as:

Deletion sequences: Peptides missing one or more amino acids.

Truncation sequences: Incomplete peptides from failed coupling steps.

Side-product adducts: Modifications from scavengers used during cleavage from the resin.

Isomerization: Epimerization of chiral centers.

LC separates these impurities from the main product, and the mass spectrometer identifies them by their unique molecular weights, allowing for their quantification. thermofisher.com

Applications in Chemical Biology Research and Targeted Molecular Design

Exploration of Biological Activity Modulation

The strategic placement of 4-trifluoromethyl-D-homophenylalanine within a peptide sequence can lead to significant alterations in its interaction with biological targets. The trifluoromethyl group, in particular, can enhance binding affinity, improve metabolic stability, and modulate the electronic properties of the molecule.

The introduction of fluorinated amino acids is a well-established strategy for designing potent enzyme inhibitors. beilstein-journals.org The trifluoromethyl group can engage in unique interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions, which can lead to enhanced inhibitory activity. While direct studies on Fmoc-4-trifluoromethyl-D-homophenylalanine are limited, research on related compounds provides valuable insights. For instance, a series of N-acetylated fluorophenylalanine-based amides and esters demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing potency comparable or superior to the established drug rivastigmine. nih.gov The introduction of a trifluoromethyl moiety into the phenol (B47542) ring of these esters was associated with lower IC50 values, indicating improved inhibition. nih.gov Furthermore, phenylalanine-derived trifluoromethyl ketones have been synthesized and evaluated for their potential in peptide-based oxidation catalysis, highlighting the utility of the trifluoromethyl group in mediating chemical transformations. nih.gov These findings suggest that peptides incorporating 4-trifluoromethyl-D-homophenylalanine could be promising candidates for developing novel enzyme inhibitors.

The conformation of a peptide is a critical determinant of its ability to bind to a receptor and elicit a biological response. The D-configuration of this compound can induce specific conformational constraints in a peptide backbone, which can be exploited to enhance binding affinity and selectivity for a particular receptor. The extended side chain of homophenylalanine can also explore different regions of a receptor's binding pocket compared to natural phenylalanine. nbinno.com While direct evidence for this specific compound is not abundant, the principle is well-established in peptide chemistry. For example, the development of fluorescently labeled peptides for live-cell imaging relies on the careful positioning of reporter groups to avoid impairing molecular recognition, a concept that applies equally to the incorporation of unnatural amino acids like 4-trifluoromethyl-D-homophenylalanine. researchgate.net

Development of Advanced Molecular Probes and Biosensors

The unique spectroscopic properties of the fluorine atom make it an excellent reporter for studying biological systems. The trifluoromethyl group in this compound can serve as a sensitive probe for monitoring molecular interactions and environmental changes.

The fluorine-19 (¹⁹F) nucleus is an ideal probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it a powerful tool for studying protein conformation, ligand binding, and enzyme activity. For instance, (R)-α-trifluoromethylalanine has been successfully employed as a ¹⁹F NMR probe to monitor the proteolytic digestion of peptides by trypsin. nih.gov The distinct ¹⁹F NMR signals of the intact peptide and its cleavage products allow for convenient and accurate monitoring of the enzymatic reaction. nih.gov This approach could be readily extended to peptides containing 4-trifluoromethyl-D-homophenylalanine to study their interactions with various biological targets.

Contribution to Novel Bioactive Scaffolds and Chemical Library Generation

The availability of this compound as a building block facilitates the synthesis of novel peptide-based scaffolds and chemical libraries for drug discovery. bldpharm.com The use of Fmoc-based solid-phase peptide synthesis (SPPS) allows for the efficient and controlled incorporation of this unnatural amino acid into a wide variety of peptide sequences. nbinno.comcapes.gov.br By systematically varying the position of 4-trifluoromethyl-D-homophenylalanine within a peptide library, researchers can rapidly explore a vast chemical space and identify lead compounds with desired biological activities. The unique properties conferred by this amino acid can lead to the discovery of peptides with enhanced potency, selectivity, and pharmacokinetic profiles.

Diversification of Peptide and Peptidomimetic Libraries for Drug Discovery

The generation of diverse peptide and peptidomimetic libraries is a cornerstone of modern drug discovery, enabling the screening of vast chemical space to identify new therapeutic leads. nih.gov The inclusion of this compound in these libraries offers several advantages for creating novel molecular entities.

The introduction of the 4-trifluoromethylphenyl group provides a unique combination of hydrophobicity and electronic properties that differ significantly from natural amino acids. This modification can lead to altered binding affinities and specificities for biological targets. Furthermore, the D-configuration of the amino acid enhances the proteolytic stability of the resulting peptides, a critical attribute for developing viable drug candidates.

The homophenylalanine structure, with its extended side chain, allows for the exploration of different spatial orientations within a peptide sequence, potentially accessing binding pockets that are inaccessible to peptides composed solely of natural amino acids. Researchers can systematically incorporate this building block into peptide sequences to generate libraries with a high degree of chemical and structural diversity. nih.gov

Table 1: Comparison of Physicochemical Properties for Library Diversification

| Amino Acid Derivative | Key Features for Library Diversification | Potential Impact on Peptide Properties |

| Fmoc-Phenylalanine | Standard aromatic building block. | Baseline for aromatic interactions. |

| Fmoc-D-Phenylalanine | Increased proteolytic stability. | Enhanced in vivo half-life. |

| Fmoc-Homophenylalanine | Extended side chain for altered spatial presentation. rsc.org | Modified receptor binding and conformational effects. |

| This compound | Combines proteolytic resistance, unique electronic properties of the CF3 group, and extended side chain. | Potentially improved binding affinity, specificity, and pharmacokinetic profile. |

Scaffold Design for Specific Biological Targets and Modulators

This compound serves as a critical component in the rational design of peptide-based scaffolds aimed at modulating specific biological processes, particularly protein-protein interactions (PPIs). researchgate.net PPIs are central to numerous cellular functions, and their dysregulation is often implicated in disease. researchgate.net Designing molecules that can effectively and selectively inhibit or stabilize these interactions is a major goal in therapeutic development.

The trifluoromethyl group can engage in unique, non-covalent interactions, such as fluorous interactions and orthogonal multipolar interactions, with protein surfaces that are not possible with natural amino acid side chains. These interactions can contribute to higher binding affinity and specificity for the target protein. The D-homophenylalanine scaffold provides a rigid and proteolytically resistant backbone, which is essential for maintaining the desired conformation for effective target engagement.

By strategically placing this compound within a peptide sequence, researchers can create scaffolds that mimic key binding motifs of a natural protein ligand. This approach allows for the development of potent and selective modulators of PPIs, which have the potential to be developed into novel therapeutics for a range of diseases.

Table 2: Design Considerations for Scaffolds Targeting Protein-Protein Interfaces

| Design Feature of this compound | Rationale for PPI Modulation | Example Application |

| 4-Trifluoromethylphenyl Side Chain | Introduces unique fluorous and multipolar interactions to enhance binding affinity and specificity. nyu.edu | Design of inhibitors for transcription factor-coactivator interactions. |

| D-Amino Acid Configuration | Confers resistance to proteolytic degradation, increasing bioavailability. | Development of long-lasting peptide-based drugs. |

| Homophenylalanine Backbone | Provides altered side-chain projection to probe new regions of a protein surface. | Creation of peptidomimetics that target previously "undruggable" interfaces. nih.gov |

Research on Self-Assembly and Supramolecular Structures of Fmoc-Amino Acid Derivatives

The ability of Fmoc-amino acids to self-assemble into well-defined nanostructures has garnered significant interest for applications in biomaterials and nanotechnology. researchgate.net The nature of the amino acid side chain plays a crucial role in directing the self-assembly process and determining the morphology of the resulting supramolecular structures.

Influence of Trifluoromethylation on Self-Assembly Propensity

The introduction of a trifluoromethyl group onto the phenyl ring of homophenylalanine is expected to have a profound impact on its self-assembly behavior. The high hydrophobicity of the CF3 group can significantly enhance the driving force for self-assembly in aqueous environments. Moreover, the electron-withdrawing nature of the trifluoromethyl group can influence the π-π stacking interactions between the aromatic rings of the Fmoc groups and the phenyl rings of the amino acid side chains, which are key interactions in the formation of self-assembled structures. rsc.org

Research on other fluorinated Fmoc-amino acids has shown that fluorination can lead to more ordered and stable self-assembled structures. nyu.edu The unique properties of fluorine, including its high electronegativity and the potential for fluorous interactions, can introduce new directional forces that guide the self-assembly process. In the case of this compound, the trifluoromethyl group is anticipated to promote the formation of highly organized supramolecular architectures.

Formation and Characterization of Nanofibrillar and Hydrogel Structures

Fmoc-amino acid derivatives are well-known for their ability to form nanofibrillar networks that can entrap water, leading to the formation of hydrogels. researchgate.netnih.gov These hydrogels have potential applications in tissue engineering, drug delivery, and 3D cell culture. The self-assembly of this compound is expected to yield such nanofibrillar and hydrogel structures.

The process of hydrogelation is typically triggered by a change in environmental conditions, such as pH or solvent composition, which induces the self-assembly of the Fmoc-amino acid molecules. rsc.org The resulting nanofibers are held together by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, π-π stacking of the Fmoc groups, and hydrophobic interactions involving the amino acid side chains.

The trifluoromethyl group in this compound would likely enhance the hydrophobic interactions, contributing to the stability of the nanofibrillar network and potentially leading to hydrogels with improved mechanical properties. The characterization of these nanostructures would involve techniques such as transmission electron microscopy (TEM) to visualize the fibrillar morphology, circular dichroism (CD) spectroscopy to probe the secondary structure of the self-assembled peptides, and rheology to measure the mechanical strength of the hydrogels.

Table 3: Predicted Properties of Self-Assembled Structures

| Property | Fmoc-Phenylalanine | This compound (Predicted) | Rationale for Prediction |

| Minimum Gelation Concentration | Typically in the low mg/mL range. researchgate.net | Potentially lower due to enhanced hydrophobicity. | The increased hydrophobicity of the trifluoromethyl group can drive self-assembly at lower concentrations. |

| Nanofiber Morphology | Forms long, entangled fibrils. researchgate.net | May form more uniform and ordered fibrils. | The directional nature of fluorous interactions could lead to more regular packing. |

| Hydrogel Mechanical Strength | Variable, dependent on concentration and preparation conditions. nih.gov | Potentially higher shear modulus. | Enhanced intermolecular forces from the trifluoromethyl group could result in a more robust hydrogel network. |

Table of Compounds

Future Directions and Emerging Research Avenues

Integration with Advanced Bioconjugation Techniques for Functionalization

The incorporation of Fmoc-4-trifluoromethyl-D-homophenylalanine into peptides opens up new avenues for functionalization through advanced bioconjugation techniques. These methods allow for the precise attachment of other molecules, such as imaging agents, therapeutic payloads, or polymers like polyethylene (B3416737) glycol (PEG) to enhance solubility and in vivo stability. nih.gov The presence of the trifluoromethyl group can be exploited to create peptides with unique properties that can be further enhanced by these conjugations.

One of the most promising approaches is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com This reaction is highly efficient, selective, and biocompatible, allowing for the modification of peptides without affecting other functional groups. nih.gov For instance, a peptide containing this compound could be designed to also include an amino acid with an azide (B81097) or alkyne side chain. This would permit the "clicking" on of a wide array of functionalities, a strategy that has been successfully used to create complex glycopeptides and peptide-based affinity chromatography reagents. nih.govnih.gov

Furthermore, orthogonal protection strategies during solid-phase peptide synthesis (SPPS) can allow for the sequential and site-specific modification of peptides. nih.govrsc.org By incorporating amino acids with differently protected functional groups alongside this compound, researchers can achieve multi-functionalization, attaching different molecules at specific points in the peptide sequence. rsc.org This level of control is crucial for developing sophisticated peptide-based drugs and research tools.

| Bioconjugation Technique | Description | Potential Application with Fluorinated Peptides | Key Advantage |

| Click Chemistry (CuAAC) | A highly efficient and specific reaction between an azide and an alkyne, often catalyzed by copper(I). nih.govmdpi.com | Conjugation of imaging agents, drugs, or PEG molecules to a peptide containing an azide/alkyne handle. nih.govnih.gov | High selectivity and efficiency under mild, biocompatible conditions. nih.gov |

| Native Chemical Ligation (NCL) | A reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine to form a native peptide bond. nih.govrsc.org | Synthesis of larger, functionalized proteins incorporating a fluorinated peptide segment. nih.gov | Formation of a native amide bond, allowing for the creation of large synthetic proteins. nih.gov |

| Oxime Ligation | Formation of a stable oxime bond between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone. nih.gov | Immobilization of fluorinated peptides onto surfaces for microarrays or the creation of large protein-like molecules. nih.gov | High specificity and stability of the resulting linkage. nih.gov |

| Maleimide-Thiol Reaction | Reaction between a maleimide (B117702) group and a thiol (cysteine side chain) to form a stable thioether bond. nih.gov | Site-specific labeling of a unique cysteine residue in a peptide that also contains this compound. nih.gov | High reactivity and specificity for cysteine residues. nih.gov |

Exploration in Novel Materials Science through Designed Self-Assembling Systems

The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is well-known for its ability to drive the self-assembly of amino acids and short peptides into nanostructured materials, such as hydrogels. beilstein-journals.orgnih.govaalto.fi This process is driven by a combination of π-π stacking of the aromatic fluorenyl rings and hydrogen bonding between the peptide backbones. nih.govnih.gov The incorporation of 4-trifluoromethyl-D-homophenylalanine into these systems introduces an additional layer of complexity and control. The highly hydrophobic and fluorous nature of the trifluoromethyl group can significantly influence the self-assembly process, potentially leading to materials with novel properties. nih.govresearchgate.net

Research has shown that fluorination can enhance the stability and drive the formation of unique supramolecular structures. researchgate.net For example, Fmoc-pentafluorophenylalanine is known to rapidly form rigid supramolecular gels. researchgate.net Similarly, the trifluoromethylphenyl group in this compound is expected to promote strong fluorous interactions, which compel the fluorinated moieties to associate with each other. nih.gov This could lead to the formation of highly stable, ordered nanostructures like fibrils, nanosheets, or nanotubes within hydrogels. nih.govnih.gov

These self-assembling systems have significant potential in various materials science applications:

3D Cell Culture: The resulting hydrogels can mimic the extracellular matrix, providing a scaffold for tissue engineering and regenerative medicine. nih.govnih.govmdpi.com The properties of the hydrogel, such as stiffness and porosity, can be tuned by altering the peptide sequence and concentration. nih.govnih.gov

Drug Delivery: The fibrillar network of the hydrogel can encapsulate therapeutic molecules, allowing for their controlled and sustained release. nih.govnih.gov

Biosensors: The self-assembled nanostructures could be used to create sensitive biosensors, as the organized peptide network can be designed to interact specifically with target molecules. nih.gov

The balance between the hydrophobic, aromatic, and fluorous interactions will be a key area of study to precisely control the morphology and function of these novel biomaterials. nih.govresearchgate.net

Advancements in High-Throughput Screening Methodologies for Fluorinated Peptide Analogues

The synthesis of peptides containing non-canonical amino acids like 4-trifluoromethyl-D-homophenylalanine expands the chemical space for drug discovery. However, testing the vast number of possible peptide analogues for biological activity requires efficient screening methods. High-throughput screening (HTS) technologies are essential for rapidly evaluating large libraries of these fluorinated peptides to identify promising candidates. creative-peptides.com

Modern HTS platforms utilize microplates in 96, 384, or even 1536-well formats, coupled with automated liquid handling and sensitive detection systems. creative-peptides.com For peptide libraries, several screening strategies are particularly relevant:

Competitive Binding Assays: These assays are used to identify peptides that can bind to a specific target protein. A known, labeled ligand (e.g., fluorescently tagged) and the target are incubated with peptides from the library. A peptide that binds to the target will displace the labeled ligand, resulting in a measurable change in the signal (e.g., a decrease in fluorescence). drugtargetreview.com This method is fast, cost-effective, and easily implemented for large-scale screening. drugtargetreview.com

Cell-Based Assays: To assess the functional activity of peptides, such as antimicrobial or anticancer effects, cell viability assays are commonly used. mdpi.com These assays, like the MTT or LDH release assays, measure cell health in the presence of the test peptides and can identify compounds that are selectively toxic to cancer cells or pathogenic microbes. mdpi.comnih.gov

One-Bead One-Compound (OBOC) Libraries: This combinatorial method allows for the synthesis of massive peptide libraries on beads. nih.gov Advanced screening techniques, such as Fiber-Optic Array Scanning Technology (FAST), can screen millions of beads per minute to identify "hits" based on fluorescence, which can then be isolated for sequencing. nih.gov

The development of robust and sensitive HTS assays is crucial for unlocking the therapeutic potential of peptide libraries containing fluorinated analogues. These methods enable the rapid identification of lead compounds with enhanced stability, permeability, and bioactivity conferred by the fluorinated amino acid. nih.govrsc.org

| Screening Method | Principle | Application for Fluorinated Peptides | Throughput |

| Competitive Binding Assay | Measures the ability of a test peptide to displace a labeled ligand from a target protein. drugtargetreview.com | Identifying peptides that bind to a specific receptor or enzyme. | High to Very High |

| Cell Viability Assays (e.g., MTT, LDH) | Quantifies the number of living cells in a culture after treatment with test peptides. mdpi.com | Screening for anticancer or antimicrobial activity. nih.gov | High |

| Phage Display | Displays peptides on the surface of bacteriophages, allowing for the selection of binders to a target. nih.gov | Isolating high-affinity peptide ligands from vast libraries. | Very High |

| One-Bead One-Compound (OBOC) with FAST screening | Synthesizes a unique peptide on each bead and uses high-speed scanning to detect binding to a fluorescent target. nih.gov | Screening massive combinatorial libraries (up to 10⁹ compounds) for novel binding agents. nih.gov | Mega-High |

| In Silico / Virtual Screening | Uses computational models to predict the activity and toxicity of peptides before synthesis. nih.gov | Prioritizing peptide sequences for synthesis and wet-lab screening. nih.gov | Extremely High |

Synergistic Approaches Combining Chemical Synthesis and Synthetic Biology for Tailored Bioactive Peptides

The creation of highly tailored bioactive peptides can be powerfully enhanced by combining the strengths of chemical synthesis and synthetic biology. While chemical methods like SPPS excel at incorporating a wide variety of non-canonical amino acids (ncAAs), including this compound, they become challenging for very long peptides. mdpi.comnih.gov Conversely, biological synthesis is efficient for producing large proteins but is generally limited to the 20 canonical amino acids. rsc.org

Synergistic approaches are emerging to overcome these individual limitations:

Genetic Code Expansion: This synthetic biology technique engineers the translational machinery of cells (e.g., E. coli) to incorporate ncAAs into proteins at specific sites. nih.govanu.edu.au By creating an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding tRNA, a fluorinated amino acid could be encoded by a nonsense or rare codon, allowing for its ribosomal incorporation into a peptide sequence. nih.govrsc.org This has been successfully used to introduce fluorinated versions of natural amino acids to create novel macrocyclic peptides. rsc.org

Chemoenzymatic Peptide Synthesis (CEPS): This strategy uses enzymes to catalyze the formation of peptide bonds, often with greater specificity and under milder conditions than purely chemical methods. rsc.orgnih.gov Enzymes can be used to ligate peptide fragments, some of which may have been produced chemically to include ncAAs like this compound. rsc.org This hybrid approach allows for the efficient assembly of large, complex peptides with precisely placed modifications.

Expressed Protein Ligation (EPL) and Native Chemical Ligation (NCL): EPL is a semisynthetic method where a recombinantly expressed protein is modified to have a C-terminal thioester. rsc.org This activated protein can then be joined to a chemically synthesized peptide (containing the fluorinated amino acid) that has an N-terminal cysteine, via NCL. rsc.org This powerful combination enables the production of large, modified proteins that would be inaccessible by either method alone.

By integrating these approaches, researchers can design and produce novel bioactive peptides with properties tailored for specific therapeutic or research applications. The precision of chemical synthesis for ncAA incorporation, combined with the efficiency of biological systems for producing large polypeptide chains, provides a versatile toolkit for next-generation peptide engineering. nih.govnih.gov

Q & A

Q. What synthetic routes are recommended for preparing Fmoc-4-trifluoromethyl-D-homophenylalanine, and what key precursors are involved?

The compound is synthesized by introducing the trifluoromethyl group at the para position of D-homophenylalanine, followed by Fmoc protection. Precursors include trifluoromethyl-substituted D-homophenylalanine derivatives, often prepared via Ullmann coupling or directed ortho-metalation strategies. The Fmoc group is typically introduced using Fmoc-Cl under basic conditions (e.g., NaHCO₃ in dioxane/water), as seen in analogous syntheses like Fmoc-D-Phe(4-Me)-OH (CAS 204260-38-8) . Anhydrous conditions are critical to prevent hydrolysis of the Fmoc group .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- HPLC : Retention time and UV absorption at 260 nm (λmax for Fmoc) are monitored.

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR verify the trifluoromethyl group (δ ~ -60 ppm in <sup>19</sup>F NMR) and stereochemistry.

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]<sup>+</sup> = 470.5 for C26H22F3NO4) .

- TLC : Rf values in solvent systems like CHCl3/MeOH/AcOH (90:8:2) assess purity, with ≥98% purity required for peptide synthesis .

Advanced Research Questions

Q. How does the steric and electronic profile of the trifluoromethyl group impact solid-phase peptide synthesis (SPPS) when incorporating this residue?

The trifluoromethyl group’s bulkiness and electron-withdrawing nature reduce coupling efficiency by ~20–30% compared to non-fluorinated analogs. Optimization strategies include:

- Double Coupling : Using HBTU/HOBt or HATU/DIPEA for 2–4 hours per cycle.

- Elevated Temperatures : Heating to 50°C improves reaction kinetics.

- Side-Chain Protection : Temporary protection of the trifluoromethyl group (e.g., as a tert-butyl ether) mitigates steric hindrance . Comparative data from Fmoc-Phe(4-F)-OH (CAS 169243-86-1) suggest coupling yields drop by 15% when substituting fluorine with CF3 .

Q. How should researchers resolve contradictions in reported optical rotation data for this compound?

Discrepancies in [α]D<sup>25</sup> values (e.g., -45° vs. -38°) may arise from:

- Solvent Effects : Polar solvents like DMF vs. less polar DCM.

- Impurities : Trace solvents (e.g., residual THF) alter measurements.

- Concentration : Non-linear dependence at high concentrations (>10 mg/mL). Standardization using chiral HPLC (Chiralpak IA column) and cross-referencing with Fmoc-D-4-Me-Phe (CAS 204260-38-8, [α]D<sup>25</sup> = -32° in DMF) is recommended .

Q. What structural and functional impacts arise from incorporating this residue into peptide backbones?

- Secondary Structure : The CF3 group stabilizes β-sheets via hydrophobic interactions and weak CF3···HC hydrogen bonds, increasing Tm by 5–10°C in model peptides. α-Helicity decreases by ~15% compared to Phe .

- Bioactivity : Enhanced proteolytic stability (t1/2 increased 3-fold in serum) and improved receptor binding (e.g., 10× higher affinity for neurokinin-1 receptors in analogs) are observed .

Methodological Considerations

Q. What precautions are necessary when handling this compound under aqueous conditions?

The trifluoromethyl group is hydrolytically stable, but the Fmoc moiety is sensitive to bases (e.g., piperidine). Storage at -20°C under argon is advised to prevent degradation. For SPPS, use anhydrous DMF and minimize exposure to moisture during resin washing .

Q. How can researchers troubleshoot low yields in trifluoromethyl-substituted peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.